molecular formula C12H15NO4S B188054 3-(Piperidine-1-sulfonyl)benzoic acid CAS No. 7311-93-5

3-(Piperidine-1-sulfonyl)benzoic acid

Cat. No. B188054
CAS RN: 7311-93-5
M. Wt: 269.32 g/mol
InChI Key: QRFCJPBEPZZXEE-UHFFFAOYSA-N
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Description

“3-(Piperidine-1-sulfonyl)benzoic acid” is a chemical compound with the molecular formula C12H15NO4S . It is a derivative of benzoic acid, which is a white crystalline solid and a simple aromatic carboxylic acid . The compound is related to piperidine, a six-membered heterocyclic compound that is widely used in drug design .


Molecular Structure Analysis

The molecular structure of “3-(Piperidine-1-sulfonyl)benzoic acid” consists of a benzoic acid moiety and a piperidine sulfonyl group . The InChI key for this compound is FGFILSIODSULAP-UHFFFAOYSA-N .

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Research on the reaction mechanisms involving piperidine and nitro-group-containing aromatic compounds provides insights into nucleophilic aromatic substitution reactions. These reactions are fundamental in synthesizing various aromatic compounds, including those related to 3-(Piperidine-1-sulfonyl)benzoic acid. Such reactions are critical for developing new materials, pharmaceuticals, and complex organic molecules (Pietra & Vitali, 1972).

Antifungal and Antibacterial Applications

Compounds derived from Piper species, including those structurally related to 3-(Piperidine-1-sulfonyl)benzoic acid, have been documented for their antifungal properties. These compounds, such as amides, flavonoids, and prenylated benzoic acid derivatives, offer potential leads for pharmaceutical or agricultural fungicide development, showcasing the bioactive potential of such structures (Xu & Li, 2011).

Pharmacological Inhibitors

The pharmacological inhibition capabilities of compounds structurally related to 3-(Piperidine-1-sulfonyl)benzoic acid are highlighted in research exploring Aldo-Keto Reductase (AKR) 1C3 inhibitors. These inhibitors have shown potential in treating various cancers, indicating the compound's relevance in developing new therapeutics (Penning, 2017).

Environmental Degradation Studies

Studies on the environmental degradation of polyfluoroalkyl chemicals shed light on the relevance of compounds with sulfonyl and carboxylic functionalities in understanding the fate of persistent organic pollutants. These studies are crucial for assessing environmental risks and developing strategies for mitigating pollution (Liu & Avendaño, 2013).

Synthesis of N-heterocycles

The use of sulfinamide compounds, including tert-butanesulfinamide, in the stereoselective synthesis of amines and N-heterocycles such as piperidines and pyrrolidines demonstrates the versatility of sulfonyl-containing compounds in organic synthesis. This methodology is essential for producing natural products and therapeutically relevant compounds (Philip et al., 2020).

Safety And Hazards

The safety data sheet for “3-(Piperidine-1-sulfonyl)benzoic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment when handling this compound .

Future Directions

Piperidine derivatives, including “3-(Piperidine-1-sulfonyl)benzoic acid”, continue to be of interest in the field of drug discovery due to their wide range of biological activities . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines, as well as the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

3-piperidin-1-ylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c14-12(15)10-5-4-6-11(9-10)18(16,17)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFCJPBEPZZXEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354281
Record name 3-(Piperidine-1-sulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-1-ylsulfonyl)benzoic acid

CAS RN

7311-93-5
Record name 3-(Piperidine-1-sulfonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(piperidine-1-sulfonyl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 3-(chlorosulfonyl)benzoic acid (1.10 g, 5.00 mmol) in DCM (10 mL) was added piperidine (1.49 g, 17.5 mmol) at 0° C., and the resulting solution stirred for 30 minutes. The volatiles were then removed in vacuo and the residue treated with aqueous 1N KHSO4. The aqueous phase was then extracted with ethyl acetate (×3), and the combined organic phases dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo to afford 3-(piperidin-1-ylsulfonyl)benzoic acid (1.22 g, 4.52 mmol, 90%).
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